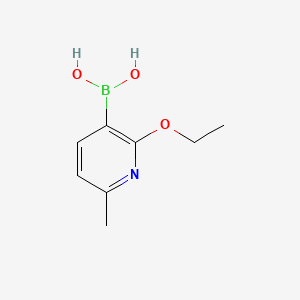
(2-Ethoxy-6-methylpyridin-3-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2-Ethoxy-6-methylpyridin-3-yl)boronic acid” is a boronic acid derivative with the empirical formula C8H12BNO3 and a molecular weight of 181.00 . It is a solid compound . Boronic acids are trivalent boron-containing organic compounds that possess one alkyl substituent (i.e., a C–B bond) and two hydroxyl groups .
Synthesis Analysis
Boronic acids are derived synthetically from primary sources of boron such as boric acid, which is made by the acidification of borax with carbon dioxide . Borate esters, the main precursors for boronic acid derivatives, are made by simple dehydration of boric acid with alcohols . The synthesis of pyridinylboronic acids and esters is reviewed in a paper, which summarizes five approaches: halogen-metal exchange and borylation, metal-hydrogen exchange via directed ortho-metallation followed by borylation, palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane, iridium or rhodium catalyzed C-H or C-F borylation, and [4+2] cycloadditions .
Chemical Reactions Analysis
Boronic acids, including “this compound”, are used in various sensing applications due to their interactions with diols and strong Lewis bases such as fluoride or cyanide anions . They are also used in cross-coupling reactions .
Physical And Chemical Properties Analysis
“this compound” is a solid compound . Its empirical formula is C8H12BNO3 and it has a molecular weight of 181.00 .
Wissenschaftliche Forschungsanwendungen
Fluorescence Sensing Applications
Boronic acid derivatives, including those similar to "(2-Ethoxy-6-methylpyridin-3-yl)boronic acid," exhibit fluorescence quenching properties useful in sensor design. Studies on fluorescence quenching by aniline in various solvents have provided insights into the static quenching mechanisms and potential applications in designing fluorescent sensors for detecting biological and chemical substances (Melavanki, 2018).
Catalysis
Boronic acids play a crucial role in catalysis, enabling highly enantioselective reactions such as the aza-Michael addition of hydroxamic acid to quinone imine ketals. This catalytic property opens pathways to synthesize densely functionalized cyclohexanes, showcasing the versatility of boronic acids in organic synthesis (Hashimoto et al., 2015).
Chemosensor Development
Boronic acids, including derivatives of "this compound," have been extensively studied for developing selective fluorescent chemosensors. These sensors are designed for detecting carbohydrates, bioactive substances, and various ions, demonstrating the importance of boronic acids in the development of diagnostic tools and therapeutic applications (Huang et al., 2012).
Material Science and Biomedical Applications
In material science and biomedical research, boronic acid derivatives are used as building blocks for creating multifunctional compounds. These derivatives have applications in sensing, protein manipulation, therapeutics, biological labeling, and separation. The integration of different functional groups, such as aminophosphonic acid, with boronic acid enhances the potential for novel applications in medicine, agriculture, and industrial chemistry (Zhang et al., 2017).
Wirkmechanismus
The mechanism of action of boronic acids involves the formation of five-membered boronate esters with diols . This key interaction allows boronic acids to be used in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .
Zukünftige Richtungen
Boronic acids, including “(2-Ethoxy-6-methylpyridin-3-yl)boronic acid”, are increasingly utilized in diverse areas of research. Their unique properties as mild organic Lewis acids and their mitigated reactivity profile, coupled with their stability and ease of handling, make boronic acids a particularly attractive class of synthetic intermediates . They are used in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .
Eigenschaften
IUPAC Name |
(2-ethoxy-6-methylpyridin-3-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO3/c1-3-13-8-7(9(11)12)5-4-6(2)10-8/h4-5,11-12H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOAWUEZHOQVXBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)C)OCC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90694432 |
Source


|
| Record name | (2-Ethoxy-6-methylpyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90694432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1310384-30-5 |
Source


|
| Record name | Boronic acid, B-(2-ethoxy-6-methyl-3-pyridinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1310384-30-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Ethoxy-6-methylpyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90694432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

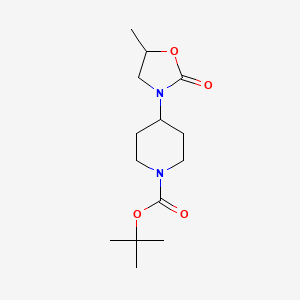
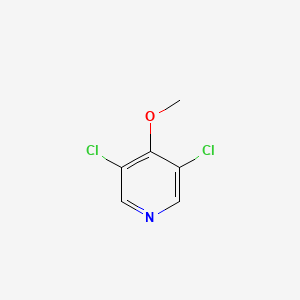
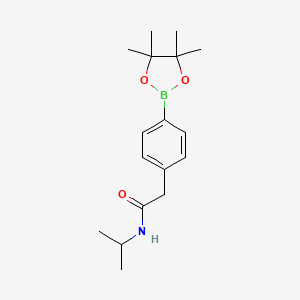
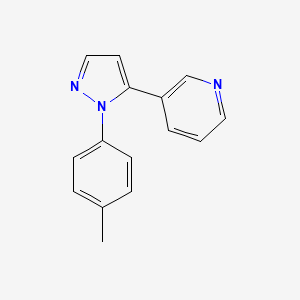

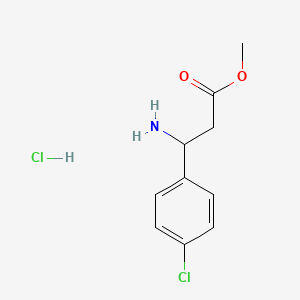

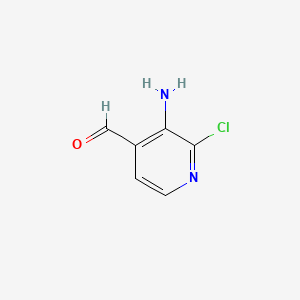




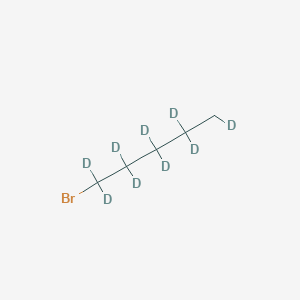
![8-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B596871.png)